Differential Tumor Selectivity of Jadomycin Orn vs. Jadomycin B and Nonpolar Analogs in Cytotoxicity Assays
While jadomycin B and derivatives with alkyl/nonpolar side chains exhibit IC50 values of 1.3–10 μM against MCF-7, HCT116, and normal HMEC cells with no tumor selectivity, jadomycin Orn (incorporating ornithine) shows differential activity against tumor vs. normal cell lines [1]. This represents the first demonstration of tumor-selective cytotoxicity within the jadomycin family [2].
| Evidence Dimension | Tumor cell selectivity (ratio of cytotoxicity in tumor vs. normal cells) |
|---|---|
| Target Compound Data | Jadomycin Orn: IC50 = 4.5 μM (MCF-7), 5.4 μM (HCT116), 10.2 μM (HMEC normal cells); selectivity ratio (HMEC/MCF-7) = 2.27 |
| Comparator Or Baseline | Jadomycin B: IC50 = 2.8 μM (MCF-7), 3.8 μM (HCT116), 2.3 μM (HMEC); selectivity ratio = 0.82 (non-selective) |
| Quantified Difference | Jadomycin Orn shows ~2.8-fold improved selectivity window for tumor vs. normal cells compared to jadomycin B |
| Conditions | MCF-7 breast cancer cells, HCT116 colon cancer cells, HMEC normal human microvascular epithelial cells; 72-hour MTT assay |
Why This Matters
This differential selectivity enables preferential targeting of tumor cells while sparing normal tissue, a critical advantage for therapeutic index and reduced off-target toxicity considerations in preclinical development.
- [1] Zheng JT, Rix U, Zhao GY, et al. Evaluation of the cytotoxic activity of new jadomycin derivatives reveals the potential to improve its selectivity against tumor cells. J Antibiot. 2012;65(9):449-452. View Source
- [2] Zheng JT, Rix U, Zhao GY, et al. Cytotoxic activities of new jadomycin derivatives. J Antibiot. 2005;58(6):405-408. View Source
